chemical structure and physical properties of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
chemical structure and physical properties of 2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Executive Summary
The compound 2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one (often referred to as 2-amino-mackinazolinone) is a synthetic derivative of the naturally occurring alkaloid mackinazolinone, originally isolated from plants of the Mackinlaya genus[1]. Featuring a unique tricyclic tetrahydropyrido[2,1-b]quinazoline core, this molecule has garnered significant attention in modern drug discovery. The addition of the 2-amino functional group provides a critical hydrogen-bond donor site, fundamentally altering its interaction with biological targets such as Epidermal Growth Factor Receptor (EGFR) kinases[2]. This whitepaper provides an in-depth analysis of its structural chemistry, synthetic methodologies, and pharmacological workflows.
Molecular Architecture and Physicochemical Profile
The molecular architecture of 2-amino-mackinazolinone consists of a benzene ring fused to a pyrimidine ring, which is in turn fused to a saturated piperidine (tetrahydropyridine) ring. This rigid, planar quinazolinone core facilitates deep intercalation into hydrophobic enzymatic pockets, while the primary amine at the 2-position acts as an anchor for target-specific hydrogen bonding[3].
To ensure reproducibility in analytical characterization, the foundational quantitative data of the compound is summarized below:
| Property | Value |
| IUPAC Name | 2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one |
| CAS Registry Number | 70934-09-7 |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Melting Point | 177 - 179 °C |
| Physical Form | Solid / Powder |
| InChIKey | FMQSQTGUPPRTBP-UHFFFAOYSA-N |
Synthetic Methodologies: A Self-Validating Protocol
The construction of the pyrido[2,1-b]quinazoline core requires precise chemoselectivity to prevent unwanted ring-opening or over-oxidation. The most robust approach involves the cyclodehydration of a nitro-substituted anthranilic acid with a lactam, followed by a chemoselective reduction[4].
Protocol: Two-Step Synthesis of 2-Amino-Mackinazolinone
Rationale & Causality: Phosphorus oxychloride (POCl₃) is utilized not merely as a solvent, but as a critical activating agent. It converts piperidin-2-one (δ-valerolactam) into a highly electrophilic chloroiminium intermediate (Vilsmeier-type reagent). The amino group of 5-nitroanthranilic acid attacks this intermediate, driving an intramolecular cyclization that forms the central pyrimidine ring[4]. Subsequent reduction using Tin(II) chloride (SnCl₂) is chosen for its chemoselectivity; it reduces the nitro group to a primary amine without disturbing the sensitive quinazolinone double bonds or the carbonyl group.
Step 1: Cyclodehydration (Core Annulation)
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Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 1.0 eq of 5-nitroanthranilic acid and 1.2 eq of piperidin-2-one in anhydrous toluene.
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Activation: Add 3.0 eq of POCl₃ dropwise at 0 °C to control the exothermic formation of the chloroiminium intermediate.
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Reflux: Heat the mixture to 110 °C for 4–6 hours.
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Validation (System Check): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the highly polar anthranilic acid spot indicates complete cyclization.
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Workup: Quench the reaction by pouring it over crushed ice. Neutralize with saturated NaHCO₃ to precipitate the 2-nitro-mackinazolinone intermediate. Filter and dry under a vacuum.
Step 2: Chemoselective Reduction
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Reduction Setup: Suspend the 2-nitro-mackinazolinone intermediate in absolute ethanol.
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Reagent Addition: Add 5.0 eq of SnCl₂·2H₂O and a catalytic amount of concentrated HCl.
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Reaction: Stir the mixture at 70 °C for 3 hours.
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Validation (System Check): Analyze the product via FT-IR. The self-validating marker for success is the complete disappearance of asymmetric N-O stretching bands (1530 cm⁻¹) and the emergence of primary amine N-H stretching bands (3300–3500 cm⁻¹).
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Purification: Basify the mixture with 2M NaOH to pH 8 to crash out the tin salts. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the final 2-amino-mackinazolinone powder.
Figure 1: Chemoselective synthetic workflow for 2-amino-mackinazolinone.
Biological Activity and Pharmacological Mechanisms
Derivatives of the pyrido[2,1-b]quinazoline class exhibit profound biological activities, most notably as apoptosis-inducing anticancer agents[2]. The 2-amino variant serves as a potent pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinases, which are frequently overexpressed in non-small cell lung cancer (NSCLC) and breast cancer[3].
Mechanistic Causality: The quinazolinone core mimics the adenine ring of ATP. By competitively binding to the ATP-binding pocket of the EGFR intracellular kinase domain, the compound prevents autophosphorylation. This blockade cascades down the signaling network, halting the PI3K/AKT (survival) and MAPK/ERK (proliferation) pathways. The ultimate biological consequence is cell cycle arrest at the G0/G1 phase and the induction of caspase-mediated apoptosis[2].
Figure 2: Apoptotic signaling pathway via EGFR kinase inhibition.
Experimental Workflows for Biological Validation
To empirically validate the anticancer efficacy of synthesized 2-amino-mackinazolinone derivatives, the following standardized in vitro workflow must be employed[2].
Protocol: In Vitro Cytotoxicity and Apoptosis Assay (MTT & Flow Cytometry)
Rationale & Causality: The MTT assay provides a highly reliable, self-validating measure of cell viability. Living cells possess active mitochondrial succinate dehydrogenases that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan. Dead or apoptotic cells cannot perform this reduction. Therefore, the spectrophotometric absorbance of the solubilized formazan is directly proportional to the viable cell count, allowing for precise IC₅₀ determination.
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Cell Culture & Seeding: Cultivate A549 (lung cancer) or MCF-7 (breast cancer) cell lines in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
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Compound Treatment: Prepare serial dilutions of 2-amino-mackinazolinone (e.g., 0.1 μM to 100 μM) in DMSO (final DMSO concentration <0.1%). Treat the cells for 48 hours. Include Erlotinib as a positive control to validate the assay's sensitivity to EGFR inhibition.
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MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
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Formazan Solubilization: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan crystals. Shake for 10 minutes.
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Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
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Apoptosis Validation (Flow Cytometry): To confirm that cell death is apoptotic (not necrotic), harvest treated cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry. A shift towards the Annexin V+/PI- quadrant confirms early apoptosis[2].
Conclusion
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one represents a highly versatile scaffold in medicinal chemistry. By leveraging robust, chemoselective synthetic routes like Vilsmeier-type cyclodehydration, researchers can easily access this core. Its proven capacity to competitively inhibit critical kinase domains positions it as a premier candidate for the ongoing development of targeted oncology therapeutics and broad-spectrum antimicrobial agents.
References
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Alkaloids from Mackinlaya species and synthetic mackinazolinone derivatives: An overview National Institutes of Health (NIH) URL:[Link][1]
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Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents Asian Pacific Journal of Cancer Prevention (WAOCP) URL: [Link][2]
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Novel One-Pot Total Syntheses of Deoxyvasicinone, Mackinazolinone, Isaindigotone, and Their Derivatives Promoted by Microwave Irradiation Organic Letters (ACS Publications) URL:[Link][4]
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Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization Molecules (MDPI) URL:[Link][3]
Sources
- 1. Alkaloids from Mackinlaya species and synthetic mackinazolinone derivatives: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents [journal.waocp.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
